molecular formula C15H11Cl2NO2 B14117654 N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide

N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide

Cat. No.: B14117654
M. Wt: 308.2 g/mol
InChI Key: MSYSBEFSEDKVPG-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide is an organic compound with the molecular formula C15H11Cl2NO2 and a molecular weight of 308.16 g/mol . It is characterized by the presence of a dichlorobenzoyl group attached to a phenylacetamide moiety. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide: Characterized by the presence of a dichlorobenzoyl group.

    This compound analogs: Compounds with similar structures but different substituents on the benzoyl or phenylacetamide moieties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its dichlorobenzoyl group contributes to its reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H11Cl2NO2

Molecular Weight

308.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-5-3-2-4-11(14)15(20)10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H,18,19)

InChI Key

MSYSBEFSEDKVPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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